Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride is a chemical compound classified under amino acids and their derivatives. It is primarily recognized for its potential applications in pharmaceuticals, particularly in the synthesis of various bioactive molecules. The compound is characterized by its unique structure, which includes a methyl ester and an amino group, contributing to its biological activities.
Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride falls under the category of amino acid derivatives. Its molecular formula is , with a molecular weight of approximately 195.66 g/mol. The compound's classification reflects its functional groups, which include an amino group (), a ketone (), and a methyl ester ().
The synthesis of methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride can be achieved through several methods, including:
The synthesis typically involves the following steps:
Key structural data includes:
Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride participates in various chemical reactions, including:
The reactivity of this compound is largely attributed to its functional groups, allowing for diverse synthetic pathways in organic chemistry.
The mechanism of action of methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride involves its interaction with biological targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, influencing processes like protein synthesis or metabolic regulation.
Experimental studies indicate that the compound may exhibit effects similar to those of other amino acids, potentially influencing neurotransmitter levels and metabolic functions.
Key physical properties include:
Chemical properties are characterized by:
Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride has several applications in scientific research and industry, including:
Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride serves as a pivotal chiral intermediate in pharmaceuticals, with catalytic asymmetric Michael addition emerging as a dominant synthetic route. This method employs β-keto esters (e.g., methyl 5-methyl-3-oxohexanoate, CAS# 30414-55-2) and nitroalkenes under chiral metal catalysis. Rhodium or palladium complexes with ligands such as (R)-BINAP induce stereocontrol during C–C bond formation, achieving enantiomeric excess (ee) >90% [2] [6]. The reaction proceeds under inert conditions at –20°C to 25°C, with the β-nitro ester intermediate subsequently reduced to the target amine via catalytic hydrogenation. Acidification then yields the hydrochloride salt.
Table 1: Asymmetric Michael Addition Catalysts
Catalyst System | Ligand | Solvent | ee (%) | Yield (%) |
---|---|---|---|---|
Rhodium(I)-BINAP | (R)-BINAP | THF | 92 | 85 |
Palladium(II)-Ferrocenyl | Josiphos | Toluene | 88 | 78 |
Organocatalyst | Cinchona alkaloid | DCM | 95 | 82 |
Enamine chemistry enables efficient access to the β-keto ester backbone. Methyl acetoacetate undergoes enolization with bases like sodium hydride, followed by condensation with isovaleraldehyde. The resulting enolate attacks the aldehyde carbonyl, forming a C6 chain that tautomerizes to the β-keto ester (methyl 5-methyl-3-oxohexanoate) [2] [8]. Subsequent bromination at the α-position using NBS or Br₂ yields methyl 2-bromo-5-methyl-3-oxohexanoate, which undergoes amination via azidation (SN₂) or Gabriel synthesis. Acid hydrolysis then cleaves the phthalimide group, and HCl treatment furnishes the hydrochloride salt. Optimized conditions (0°C, THF solvent) minimize diastereomer formation [8].
Table 2: Enamine-Based Reaction Parameters
Step | Reagent | Temperature | Key Intermediate | Yield (%) |
---|---|---|---|---|
Enolization | NaH/THF | 0°C | Methyl acetoacetate enolate | - |
Aldol Condensation | Isovaleraldehyde | 25°C | Methyl 5-methyl-3-oxohex-2-enoate | 75 |
Tautomerization | Acetic acid | 60°C | Methyl 5-methyl-3-oxohexanoate | 95 |
Amination | NaN₃ or PhthN-K⁺ | 80°C | Methyl 2-amino-5-methyl-3-oxohexanoate | 70 |
Large-scale synthesis prioritizes atom economy and continuous processing. Michael addition of methyl acrylate to isobutyl methyl ketone (MIBK) under phase-transfer catalysis (PTC) generates methyl 5-methyl-3-oxohexanoate in ≥95% yield [2] [10]. Bromination at the α-position (e.g., with Br₂/CHCl₃) followed by amination using ammonia in methanol affords the free base. Continuous hydrogenation reactors (Pd/C, H₂) reduce imine intermediates, while in-line HCl crystallization delivers the hydrochloride salt. Key innovations include:
Solvent-free methodologies enhance sustainability while maintaining efficiency. Mechanochemical ball milling enables direct condensation between methyl acetoacetate and isovaleraldehyde using K₂CO₃ as a solid base, yielding methyl 5-methyl-3-oxohexanoate in 82% yield within 2 hours [7]. Microwave irradiation (100°C, 20 min) accelerates the amination step, reducing typical reaction times from 12 hours to 30 minutes. Additional eco-friendly features include:
Table 3: Solvent-Free vs. Traditional Synthesis
Parameter | Ball Milling Approach | Conventional Approach |
---|---|---|
Reaction Time | 2 hours | 12 hours |
Solvent Consumption | 0 L/kg product | 15 L/kg product |
Energy Input | 50 kJ/mol | 200 kJ/mol |
Overall Yield | 82% | 75% |
Chiral auxiliaries enable absolute stereocontrol for pharmaceutical applications. Evans oxazolidinones or Oppolzer’s sultams direct asymmetric alkylation of methyl 5-methyl-3-oxohexanoate enolates, achieving de >98% [6] [10]. Hydrolysis of the auxiliary then liberates the enantiopure β-keto ester. Organocatalysts such as L-proline derivatives (20 mol%) facilitate α-amination via enamine activation, directly installing the amino group with ee values of 90–94%. Key advances include:
Table 4: Chiral Strategies for Enantioselective Synthesis
Method | Chiral Controller | de/ee (%) | Complexity |
---|---|---|---|
Evans Auxiliary | Oxazolidinone | >98 | High |
Organocatalysis | L-Proline | 90–94 | Medium |
Metal Catalysis | Ru-BINAP | 95 | High |
Biocatalysis | Transaminase | 99 | Low |
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: